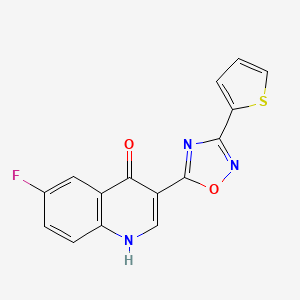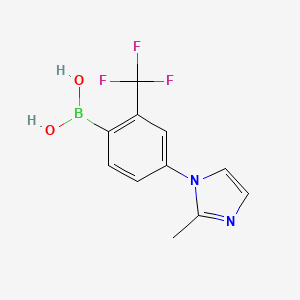
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Boronic Acid Formation: The final step involves the formation of the boronic acid group through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The imidazole ring can undergo reduction reactions to form the corresponding imidazoline derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity.
Molecular Targets: The compound targets enzymes such as proteases and kinases, which play crucial roles in various biological processes.
Pathways Involved: The inhibition of these enzymes can affect signaling pathways and metabolic processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
(4-(1H-Imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.
(4-(2-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the trifluoromethyl group.
(4-(2-Methyl-1H-imidazol-1-yl)-2-fluorophenyl)boronic acid: Similar structure but has a fluorine atom instead of the trifluoromethyl group.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets .
特性
分子式 |
C11H10BF3N2O2 |
|---|---|
分子量 |
270.02 g/mol |
IUPAC名 |
[4-(2-methylimidazol-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-16-4-5-17(7)8-2-3-10(12(18)19)9(6-8)11(13,14)15/h2-6,18-19H,1H3 |
InChIキー |
DZRQHJDVZZNRLR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2C)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)
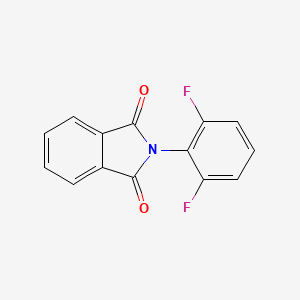
![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14092407.png)
![7-Chloro-1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092415.png)
![2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14092417.png)
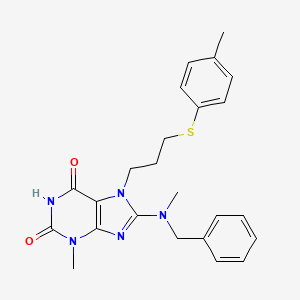
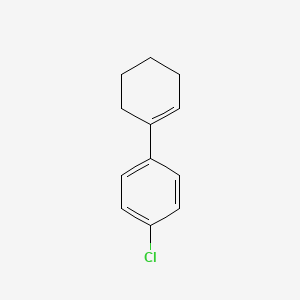
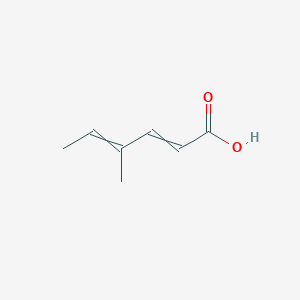
![1-(3-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092457.png)
![1-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B14092459.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092472.png)
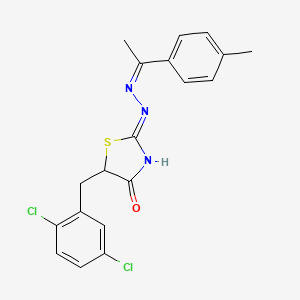
![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092488.png)
